N-cyclohexyl-4-ethoxy-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide
Description
The compound N-cyclohexyl-4-ethoxy-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide is a benzenesulfonamide derivative featuring a cyclohexyl group, an ethoxy substituent, and a morpholin-4-yl-oxoethyl moiety. Benzenesulfonamides are renowned for their versatility in medicinal chemistry, often exhibiting anti-inflammatory, antibacterial, or enzyme-inhibitory activities .
Properties
Molecular Formula |
C20H30N2O5S |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-cyclohexyl-4-ethoxy-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide |
InChI |
InChI=1S/C20H30N2O5S/c1-2-27-18-8-10-19(11-9-18)28(24,25)22(17-6-4-3-5-7-17)16-20(23)21-12-14-26-15-13-21/h8-11,17H,2-7,12-16H2,1H3 |
InChI Key |
LZKPWAMXFMRMLD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCOCC2)C3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-ethoxy-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide typically involves multiple steps
Preparation of Benzenesulfonamide Core: The benzenesulfonamide core can be synthesized by reacting benzenesulfonyl chloride with an appropriate amine under basic conditions.
Introduction of Cyclohexyl and Ethoxy Groups: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction, while the ethoxy group can be added through an etherification reaction.
Attachment of Morpholine Ring: The final step involves the reaction of the intermediate compound with morpholine under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-ethoxy-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-cyclohexyl-4-ethoxy-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-ethoxy-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Cyclohexyl Derivatives : The HMC compounds () share a cyclohexyl backbone but incorporate hydroxyl and methyl groups, which enhance solubility and target interactions in inflammation and autoimmune disorders . The target compound’s cyclohexyl group may similarly influence pharmacokinetics.
- Morpholine Substituents : Compounds 16–18 () with a 2-(morpholin-4-yl)ethyl group showed reduced receptor affinity (Ki = 221 nM) compared to n-pentyl analogs, suggesting that morpholine positioning and linkage (e.g., oxoethyl vs. ethyl) critically impact bioactivity .
- Synthetic Yields : Yields for sulfonamide derivatives vary widely (44–88%), influenced by steric hindrance and reaction conditions (e.g., K$2$CO$3$, NaI in acetonitrile) .
Physicochemical Properties
- Melting Points : Analogs with rigid backbones (e.g., quinazoline-linked sulfonamides in ) exhibit higher melting points (273–300°C) due to extended conjugation and hydrogen bonding . The target compound’s ethoxy group may reduce crystallinity compared to halogenated analogs.
- Solubility : Morpholine and cyclohexyl groups typically enhance aqueous solubility, as seen in HMC compounds used in therapeutic formulations .
Biological Activity
N-cyclohexyl-4-ethoxy-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide, a benzenesulfonamide derivative, has garnered attention due to its diverse biological activities. This compound is characterized by its unique chemical structure, which includes a sulfonamide moiety and a morpholine ring. The biological activity of this compound has been evaluated in various studies, highlighting its potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features:
- A cyclohexyl group that enhances lipophilicity.
- An ethoxy group which may influence solubility and biological activity.
- A morpholine ring that contributes to the pharmacological profile.
Anti-inflammatory Activity
Research indicates that compounds containing the sulfonamide group exhibit significant anti-inflammatory properties. In a study examining various benzenesulfonamides, it was found that certain derivatives demonstrated up to 82.9% edema inhibition compared to standard anti-inflammatory drugs like celecoxib and diclofenac .
Table 1: Anti-inflammatory Activity of Benzenesulfonamides
| Compound | Edema Inhibition (%) | Reference Drug Comparison |
|---|---|---|
| Compound A | 94.69% | Celecoxib (85.6%) |
| Compound B | 89.66% | Diclofenac (83.4%) |
| N-cyclohexyl-4-ethoxy... | TBD | TBD |
Antimicrobial Activity
The antimicrobial efficacy of this compound has been assessed against various pathogens. For instance, studies have shown that related compounds exhibit minimum inhibitory concentrations (MIC) ranging from 6.28 mg/mL to 6.72 mg/mL against bacterial strains such as E. coli and S. aureus .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Target Pathogen | MIC (mg/mL) |
|---|---|---|
| Compound C | E. coli | 6.72 |
| Compound D | S. aureus | 6.63 |
| Compound E | P. aeruginosa | 6.67 |
Cytotoxic Effects
The cytotoxic potential of this compound has also been investigated, particularly in cancer cell lines. In vitro studies have shown that derivatives of benzenesulfonamides can exhibit selective cytotoxicity against various cancer cell lines, with some compounds demonstrating effective growth inhibition at concentrations as low as 10 µM .
Table 3: Cytotoxicity in Cancer Cell Lines
| Compound | Cell Line Type | Growth Inhibition (%) at 10 µM |
|---|---|---|
| Compound F | Leukemia | TBD |
| Compound G | Non-small cell lung | TBD |
| Compound H | Breast cancer | TBD |
Case Study 1: In Vivo Anti-inflammatory Study
In an in vivo model of inflammation, this compound was administered to rats subjected to carrageenan-induced paw edema. The results indicated significant reductions in paw swelling, suggesting potent anti-inflammatory effects.
Case Study 2: Antimicrobial Efficacy Assessment
A comparative study evaluated the antimicrobial properties of various benzenesulfonamides against clinical isolates of pathogens resistant to conventional antibiotics. The findings highlighted the potential of N-cyclohexyl derivatives in overcoming bacterial resistance, demonstrating lower MIC values compared to standard treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
